8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a nitrogen-dense polycyclic system featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo) and three methoxyphenyl substituents. Its molecular formula is C₂₀H₁₆N₇O₃, with a fused ring system that includes a ketone group at position 12. While direct biological data for this compound is absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H19N7O4 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C21H19N7O4/c1-30-12-6-4-11(5-7-12)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)14-9-8-13(31-2)10-15(14)32-3/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27) |
InChI Key |
QUEXYFBMOCMKFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a unique tricyclic structure with multiple methoxy and phenyl substituents. Its molecular formula is with a molecular weight of 433.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N7O4 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| InChI Key | WZKIVBSPRABQEO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and electrophilic aromatic substitution. The initial steps focus on forming the core tricyclic structure followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups using strong acids or bases under controlled conditions .
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer activities. For instance:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell survival pathways .
- Case Studies : In vitro studies have demonstrated that related compounds can inhibit tumor growth in various cancer cell lines .
Antioxidant Activity
The compound has shown potential as an antioxidant:
- DPPH Scavenging Activity : Preliminary tests indicate that it exhibits free radical scavenging activity comparable to known antioxidants like ascorbic acid .
- Mechanism : This activity may be attributed to the presence of methoxy groups which enhance electron donation capabilities .
Anti-inflammatory Effects
Studies suggest possible anti-inflammatory properties:
- Research Findings : Compounds with similar structures have been reported to reduce inflammation markers in animal models . The mechanism likely involves inhibition of pro-inflammatory cytokines.
Research Findings Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties against a range of pathogens including bacteria and fungi. The presence of methoxy groups is often linked to enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
Antitumor Potential
The compound's structure suggests potential antitumor activity. Studies on related compounds have shown that they may inhibit cancer cell proliferation by interacting with specific cellular pathways or targets.
Interaction Studies
Interaction studies typically focus on the compound's binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be utilized to evaluate these interactions and understand the mechanism of action.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of methoxy-substituted phenyl compounds found that derivatives similar to 8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy groups in enhancing the bioactivity of these compounds.
Case Study 2: Antitumor Activity
Another research effort focused on the antitumor effects of structurally related compounds in vitro showed promising results in inhibiting the growth of various cancer cell lines. These findings suggest that further exploration into the specific mechanisms by which this compound exerts its effects could lead to the development of new therapeutic agents.
Comparison with Similar Compounds
Nitrogen Content and Bioactivity
The target compound’s seven nitrogen atoms distinguish it from analogs like the hexaazatricyclo derivatives (6N), which are associated with biological activities such as kinase inhibition or antimicrobial effects .
Methoxy Substituent Effects
The 2,4-dimethoxyphenyl and 4-methoxyphenyl groups in the target compound provide steric bulk and electron-donating effects, similar to substituents in the flavonoid 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one, which inhibits carbonic anhydrase-II (IC₅₀ = 17.86 μM) . Methoxy groups may improve metabolic stability compared to hydroxylated analogs .
Heteroatom Diversity
Sulfur-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which can enhance π-π stacking or redox activity. In contrast, oxygen-rich systems (e.g., ) may favor aqueous solubility .
Crystallographic Insights
Hexaazatricyclo derivatives () display planar fused-ring systems with mean C–C bond lengths of 0.005 Å and R factors < 0.05, suggesting high structural precision. The target compound’s larger tricyclic system likely adopts a non-planar conformation, affecting packing efficiency and crystallinity .
Preparation Methods
Core Tricyclic System Formation
The construction of the heptazatricyclic framework typically begins with a [3+2] cycloaddition or palladium-catalyzed cross-coupling to establish the central nitrogen-rich scaffold. A patent describing analogous tricyclic systems highlights the use of 2-(4-bromophenyl)-2-hydroxyacetic acid as a precursor, which undergoes cyclization in the presence of sulfuric acid and methanol at 45°C to form intermediate lactones. Subsequent ammonolysis with 4-(2-aminoethyl)-2-methoxyphenol hydrochloride in ethyl acetate yields a bicyclic intermediate, which is further functionalized via nucleophilic aromatic substitution.
Methoxy Group Introduction
Selective methoxylation is achieved through Williamson ether synthesis or Ullmann-type coupling. For example, 2-methoxyphenol reacts with alkyl halides in dioxane under reflux (100°C) for 7 hours to install the 2,4-dimethoxyphenyl moiety. The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid and a palladium catalyst, as evidenced by protocols from the Royal Society of Chemistry.
Final Cyclization and Oxidation
The terminal step involves intramolecular cyclization under acidic conditions. A mixture of the intermediate amine and triethylamine in dichloroethane undergoes heating at 40°C for 16 hours, followed by oxidation with potassium permanganate to yield the ketone group at position 13. This step is critical for achieving the desired planar conformation of the tricyclic system.
Key Reaction Conditions and Reagents
Table 1: Optimization Parameters for Critical Steps
Industrial-Scale Production Considerations
Solvent Selection and Recovery
Large-scale synthesis prioritizes solvents with low toxicity and high recyclability. The patent literature emphasizes using toluene for extractions and ethanol for hydrogenation steps due to their ease of removal via distillation. Mixed solvent systems (e.g., dioxane/water) improve reaction homogeneity while facilitating aqueous workup.
Catalytic Efficiency
Palladium on charcoal (10% loading) proves effective for nitro group reductions, with catalyst recovery rates exceeding 92% after hot filtration at 70°C. For coupling reactions, immobilized Pd catalysts reduce metal leaching to <0.5 ppm in the final product.
Analytical Characterization
Q & A
Basic: What experimental techniques are critical for confirming the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include:
- R factor (≤0.05) and wR factor (≤0.15) to assess refinement quality .
- Bond angles and torsion angles (e.g., C–C–C angles ranging 104.9–137.8° and torsion angles like C2–C3–C6–C7 = 3.6°), which validate the tricyclic framework .
- Use software suites like SHELXS97/SHELXL97 for solving/refining structures and ORTEP-3/DIAMOND for visualization .
Complement with FT-IR and NMR to confirm functional groups and substituent positions.
Basic: How is the synthetic route for this compound optimized to improve yield?
Answer:
- Stepwise cyclocondensation : Monitor reaction intermediates via HPLC-MS to identify bottlenecks (e.g., incomplete ring closure).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of methoxyphenyl precursors, reducing side reactions .
- Temperature control : Maintain 60–80°C to balance reaction kinetics and thermal decomposition risks .
Advanced: How can computational methods resolve discrepancies in reported bond angles or torsion angles?
Answer:
- DFT calculations (e.g., MOPAC2009 ) validate experimental XRD data by comparing optimized geometries with observed bond angles (e.g., C3–C6–C7 = 157.7° vs. computed 158.2°) .
- Energy minimization : Identify steric clashes (e.g., methoxy group repulsions) that may cause deviations in torsion angles (e.g., −179.7° vs. −178.8°) .
- Use COMSOL Multiphysics to simulate electronic environments affecting bond flexibility .
Advanced: What strategies are effective for analyzing reaction pathways in the synthesis of polyaza-tricyclic systems?
Answer:
- Quantum chemical reaction path searches : Employ ICReDD’s methodology to map intermediates and transition states, focusing on azole ring formation barriers .
- Kinetic profiling : Use time-resolved UV-Vis spectroscopy to track intermediate lifetimes (e.g., tetrazolopyrimidine precursors) .
- Machine learning : Train models on existing tricyclic compound datasets to predict optimal catalysts (e.g., Lewis acids) for cyclization steps .
Basic: How do substituent positions (e.g., methoxy groups) influence the compound’s electronic properties?
Answer:
- Electron-donating effects : Methoxy groups at 2,4-positions increase electron density on the central ring, confirmed via Hammett plots (σ ≈ −0.27) .
- XRD-derived electrostatic potential maps show localized negative charges near methoxy oxygen atoms .
- Cyclic voltammetry reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with methoxy-induced resonance stabilization .
Advanced: How can experimental and computational data be integrated to optimize reaction conditions?
Answer:
- Feedback loops : Use experimental XRD data (e.g., bond lengths) to refine DFT parameters, improving predictive accuracy for reaction outcomes .
- High-throughput screening : Combine automated synthesis platforms with AI-driven analysis (e.g., COMSOL) to test 100+ conditions (solvent, catalyst, temperature) in parallel .
- Sensitivity analysis : Identify critical variables (e.g., pH for azole ring stability) using Monte Carlo simulations .
Basic: What analytical methods are used to assess purity and stability of this compound?
Answer:
- HPLC-DAD/MS : Detect impurities (e.g., unreacted precursors) with a detection limit of 0.1% .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C) under nitrogen .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via ¹H NMR peak shifts .
Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Answer:
- Pharmacophore mapping : Overlay XRD-derived structures with target protein active sites (e.g., kinases) to identify key interaction points (e.g., hydrogen bonds at O1 and N5 positions) .
- QSAR modeling : Correlate substituent electronegativity (e.g., p-methoxy vs. p-chloro) with bioactivity using ICReDD’s reaction design principles .
- Fragment-based drug design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., pyridyl) guided by molecular docking (AutoDock Vina) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (data inferred from structurally similar tetrazolopyrimidines) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .
- Stability testing : Conduct DSC to identify exothermic decomposition risks during storage .
Advanced: How can machine learning improve the scalability of synthetic routes?
Answer:
- Predictive modeling : Train neural networks on reaction parameters (e.g., solvent polarity, catalyst loading) to forecast yields with ±5% accuracy .
- Robotic automation : Integrate AI-driven platforms (e.g., Smart Laboratories) for real-time adjustment of reaction conditions (e.g., pH, stirring rate) .
- Data encryption : Secure sensitive process data using blockchain-based protocols to prevent IP breaches during collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
